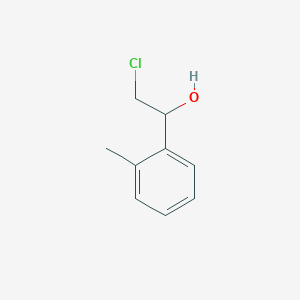

2-Chloro-1-(2-methylphenyl)ethanol

Description

2-Chloro-1-(2-methylphenyl)ethanol (IUPAC: 1-(2-methylphenyl)-2-chloroethanol) is a chiral alcohol featuring a chlorinated ethyl chain attached to a 2-methylphenyl group. These compounds are typically synthesized via asymmetric reduction of corresponding ketones using biocatalysts or chemical catalysts, with applications ranging from antifungal agents to anticoagulants .

Properties

CAS No. |

141303-27-7 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

2-chloro-1-(2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3 |

InChI Key |

REKZYTLKSIECQJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(CCl)O |

Canonical SMILES |

CC1=CC=CC=C1C(CCl)O |

Synonyms |

Benzenemethanol, -alpha--(chloromethyl)-2-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent pattern on the aromatic ring and the position of chlorine significantly influence physicochemical properties, synthetic routes, and biological activity. Below is a comparative analysis of key analogues:

Biocatalytic Approaches

- Candida ontarioensis: Achieves near-quantitative yields (99.0%) and ee (99.9%) for (R)-2-chloro-1-(3-chlorophenyl)ethanol at 10 g/L substrate concentration .

- Recombinant E. coli: Engineered ketoreductase mutants (e.g., LK08) enable scalable production of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% ee, critical for luliconazole synthesis .

- Deep Eutectic Solvents (DESs): Choline acetate-based DESs enhance enzyme activity in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, improving ee to 99.5% .

Chemical Catalysis

- Transition Metal Catalysts : Rhodium and ruthenium complexes enable enantioselective hydrogenation of α-chloro ketones, though with lower ee (≤95%) compared to biocatalysis .

- Borane Complexes: Zhang et al. reported 92.4% yield and 99.3% ee for (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol using diphenyl proline in organic solvents .

Influence of Substituents on Reactivity and Selectivity

- Electron-Withdrawing Groups (Cl, F) : Enhance substrate acceptance in ketoreductases due to increased electrophilicity of the carbonyl group. For example, 3,4-difluoro substitution in CFPO improves PpKR8 enzyme activity .

- Steric Effects : Ortho-substituents (e.g., 2-methyl or 2-chloro) may hinder enzyme binding, necessitating tailored biocatalysts. Strain ZJPH1806 (Acinetobacter sp.) demonstrates high enantioselectivity for bulky 2,4-dichlorophenyl substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.